1,3,5-Tris(4-fluorophenyl)benzene

Thermal Stability Organic Electronics Sublimation Processing

1,3,5-Tris(4-fluorophenyl)benzene (CAS 448-60-2) is a C3-symmetric fluorinated triarylbenzene with the molecular formula C24H15F3 and a molecular weight of 360.37 g/mol. The compound is supplied as a white crystalline solid with a melting point consistently reported in the range of 238-240°C, indicating substantial thermal stability.

Molecular Formula C24H15F3
Molecular Weight 360.4 g/mol
CAS No. 448-60-2
Cat. No. B1606680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-fluorophenyl)benzene
CAS448-60-2
Molecular FormulaC24H15F3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
InChIInChI=1S/C24H15F3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
InChIKeyVEFYJLJMXLVIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(4-fluorophenyl)benzene (CAS 448-60-2): Procurement-Ready Fluorinated Triarylbenzene Core for Optoelectronic and Porous Material Research


1,3,5-Tris(4-fluorophenyl)benzene (CAS 448-60-2) is a C3-symmetric fluorinated triarylbenzene with the molecular formula C24H15F3 and a molecular weight of 360.37 g/mol . The compound is supplied as a white crystalline solid with a melting point consistently reported in the range of 238-240°C, indicating substantial thermal stability . Its structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-fluorophenyl groups, imparting distinct electron-withdrawing character and molecular rigidity . The compound is commercially available from multiple suppliers at standard purities of 97-98% with supporting analytical documentation including NMR, HPLC, and GC batch quality reports .

1,3,5-Tris(4-fluorophenyl)benzene: Why Unfluorinated or Differently Substituted Triarylbenzene Analogs Cannot Be Casually Substituted


Substituting 1,3,5-tris(4-fluorophenyl)benzene with unfluorinated analogs (e.g., 1,3,5-triphenylbenzene) or differently halogenated variants introduces measurable and consequential changes in thermal stability, electronic structure, crystal packing, and synthetic derivatization potential. The para-fluorine substituents provide a unique balance of minimal steric hindrance combined with significant electron-withdrawing inductive effects, which directly modulate π-stacking interactions and frontier orbital energies [1]. Experimental studies on fluorinated oligophenyl series demonstrate that para-fluorination produces symmetrical molecular overlap in crystal packing that enhances charge mobility, whereas ortho- or meta-fluorination leads to slipped π-stacks and reduced mobility [2]. Furthermore, the C-F bonds serve as specific spectroscopic handles (¹⁹F NMR) for reaction monitoring and structural characterization that are absent in non-fluorinated analogs [3]. The quantitative evidence below establishes exactly where these differences manifest in measurable performance parameters.

1,3,5-Tris(4-fluorophenyl)benzene Quantitative Differentiation Evidence: Procurement-Relevant Performance Data vs. Analogs


Melting Point and Thermal Stability: Para-Fluorination Elevates Tm by 64-66°C vs. Unsubstituted Triphenylbenzene Core

The para-fluorine substitution on 1,3,5-tris(4-fluorophenyl)benzene confers markedly enhanced thermal stability relative to the unfluorinated 1,3,5-triphenylbenzene analog. This difference is directly quantifiable via melting point comparison [1]. The elevated Tm enables processing under higher temperature regimes and improved morphological stability in solid-state devices during operation, which is a critical procurement criterion for applications requiring thermal endurance [2].

Thermal Stability Organic Electronics Sublimation Processing High-Temperature Applications

Covalent Organic Framework (COF) Building Block: Fluorinated Triarylbenzene Core Enables Fluorine-Rich Pore Engineering

The 1,3,5-tris(4-fluorophenyl)benzene scaffold serves as a precursor for synthesizing fluorinated aldehyde building blocks (e.g., 1,3,5-tri(3-fluoro-4-formylphenyl)benzene) used in the construction of fluorine-rich covalent organic frameworks (COFs). In a recent study, TPTF-COF synthesized from this fluorinated core exhibited high crystallinity and was successfully fabricated into nylon-based membranes for selective dye enrichment and interception applications [1]. The para-fluorine atoms contribute to the framework's hydrophobicity and pore surface chemistry in ways that unfluorinated triarylbenzene-derived COFs cannot replicate.

Covalent Organic Frameworks Porous Materials Fluorine-Rich Materials Molecular Sieving

Fluorine-Containing Dopant Stability: Para-Fluorination Mitigates Thermal Decomposition During Sublimation Processing

The para-fluorophenyl substitution pattern in 1,3,5-tris(4-fluorophenyl)benzene contributes to enhanced thermal stability during vacuum sublimation, a critical processing requirement for OLED dopant materials. Industry patent literature explicitly identifies thermal instability during vapor deposition as a significant industrial disadvantage that necessitates high technical complexity for evaporation and leads to material losses [1]. While arylvinylamine-based blue dopants from the prior art are documented to decompose during sublimation, fluorinated aromatic compounds with stable C-F bonds and high melting points (238-240°C) offer a structurally robust alternative scaffold for dopant design [1].

OLED Dopant Thermal Evaporation Blue Emission Vacuum Deposition

Charge Transport Tuning via Para-Fluorination: Symmetrical π-Stacking Enhances Predicted Hole Mobility in Oligophenyl Series

A comprehensive experimental and computational study on selectively fluorinated oligophenyl organic semiconductors established that difluorination at para positions leads to molecular stacking in symmetrical overlap, resulting in significantly enhanced predicted hole mobility as well as the highest electron mobility among the fluorinated oligophenyls evaluated [1]. In contrast, ortho- or meta-fluorination produced relatively shifted molecular units in π-stacked crystals, leading to lower computed mobilities [1]. This class-level design principle directly applies to the para-fluorophenyl substitution pattern in 1,3,5-tris(4-fluorophenyl)benzene.

Charge Transport Organic Semiconductors Hole Mobility Crystal Engineering

Analytical Traceability: ¹⁹F NMR Provides Unique Spectroscopic Handle for Purity Verification and Reaction Monitoring

The presence of three equivalent para-fluorine atoms in 1,3,5-tris(4-fluorophenyl)benzene provides a distinct and sensitive ¹⁹F NMR spectroscopic handle that is completely absent in non-fluorinated triarylbenzene analogs such as 1,3,5-triphenylbenzene [1]. This enables straightforward quantification of purity, monitoring of reaction progress in derivatization chemistry, and verification of batch-to-batch consistency without interference from ubiquitous protonated solvents or organic contaminants [1]. Suppliers including Bidepharm provide batch-specific analytical documentation including NMR, HPLC, and GC to support procurement qualification .

Quality Control Analytical Characterization 19F NMR Batch-to-Batch Consistency

1,3,5-Tris(4-fluorophenyl)benzene: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


OLED Dopant Scaffold Requiring Thermally Robust Sublimation Processing

Procurement for blue OLED dopant development where thermal stability during vacuum deposition is a critical selection criterion. The compound's melting point of 238-240°C provides a 64-66°C thermal stability margin over unfluorinated triphenylbenzene [1], while the stable C-F bond architecture mitigates decomposition risks during sublimation that plague thermally labile arylvinylamine-based dopants [2]. This scenario is supported by patent literature identifying thermal instability as a key industrial processing disadvantage in OLED fabrication [2].

Fluorine-Rich Covalent Organic Framework (COF) Precursor for Porous Membrane Applications

Procurement as a building block for synthesizing fluorinated aldehyde monomers (e.g., 1,3,5-tri(3-fluoro-4-formylphenyl)benzene) used in the construction of fluorine-rich COFs. The three para-fluorine substituents enable tunable pore surface hydrophobicity and chemistry . This scenario is validated by demonstrated COF synthesis using the fluorinated triarylbenzene core, yielding high-crystallinity frameworks that were successfully fabricated into nylon-based membranes for selective dye enrichment and interception .

Organic Semiconductor Crystal Engineering with Optimized π-Stacking Geometry

Procurement for organic semiconductor research where para-fluorophenyl substitution has been experimentally validated to produce symmetrical molecular overlap in crystalline π-stacks, leading to enhanced predicted hole mobility and the highest electron mobility among fluorinated oligophenyl series . In contrast, ortho- or meta-fluorinated analogs exhibit slipped stacking geometries with reduced computed mobilities . This scenario is appropriate for research programs requiring structurally justified scaffolds for charge transport optimization.

Quality-Controlled Procurement Requiring Orthogonal Analytical Verification

Procurement for applications demanding rigorous batch-to-batch consistency and identity confirmation, where the three equivalent ¹⁹F nuclei provide a unique spectroscopic handle for purity verification orthogonal to standard HPLC and ¹H NMR methods . This analytical capability is absent in non-fluorinated triarylbenzene analogs . Suppliers provide batch-specific documentation including NMR, HPLC, and GC [1], supporting procurement for regulated or reproducibility-sensitive research environments.

Technical Documentation Hub

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